2-(1H-吲哚-5-基)乙胺

描述

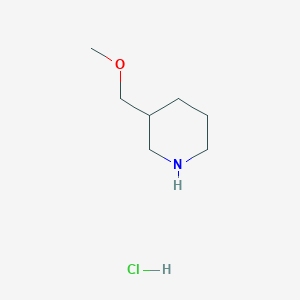

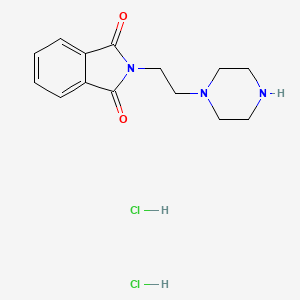

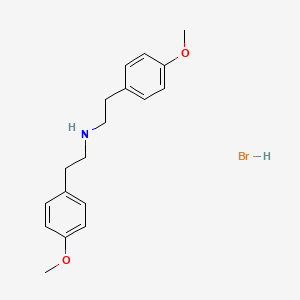

“2-(1H-Indol-5-yl)ethanamine” is a chemical compound with the molecular formula C10H12N2 . It is part of the class of organic compounds known as indoles .

Synthesis Analysis

The synthesis of “2-(1H-Indol-5-yl)ethanamine” and its derivatives has been a subject of research . For instance, DPIE derivatives were synthesized by introducing various substituents at the 1, 2, and 3 positions of the indole group in DPIE .Molecular Structure Analysis

The molecular structure of “2-(1H-Indol-5-yl)ethanamine” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-Indol-5-yl)ethanamine” include a density of 1.1±0.1 g/cm3, boiling point of 308.3±25.0 °C at 760 mmHg, and a flash point of 140.3±23.2 °C . It also has a molar refractivity of 49.4±0.5 cm3 .科学研究应用

生物合成途径研究

该化合物是植物激素吲哚-3-乙酸的生物合成途径中的一种潜在中间体,吲哚-3-乙酸对植物生长发育至关重要。 该领域的 研究 可能 导致农业科学和作物增产的进步 .

神经调节研究

已发现它在哺乳动物大脑中微量存在,表明其可能作为神经调节剂或神经递质发挥作用。 这为神经学研究开辟了途径,有可能有助于我们了解大脑功能和治疗神经系统疾病 .

治疗剂开发

该化合物中存在的吲哚环体系是许多生物活性分子(包括药物)的核心成分。 研究 可以 侧重于开发利用这种结构治疗各种疾病的新型治疗剂.

纳曲普坦衍生物的合成

已经实现了该化合物衍生物的有效且无杂质的可扩展制备方法,用于合成纳曲普坦,这是一种用于治疗偏头痛的药物。 这可能导致开发治疗偏头痛的新方法 .

炎症反应调节

研究表明,某些衍生物可以增强促炎分子和细胞因子的产生,这些分子和细胞因子在免疫反应中至关重要。 这可能对自身免疫性疾病的治疗和理解感染防御机制有意义 .

自身免疫性疾病研究

进一步研究该化合物如何影响细胞因子的产生可以提供对自身免疫性疾病的见解,可能导致新的治疗策略 .

ResearchGate - Crystal structure and DFT study SMolecule - Buy 2-(1H-indol-3-yl)-N-(2-methoxybenzyl)ethanamine EurekaSelect - An Efficient Synthetic Protocol MDPI - DPIE Augments Pro-Inflammatory Response EuropePMC - Synthesis of DPIE

安全和危害

The safety and hazards associated with “2-(1H-Indol-5-yl)ethanamine” include acute toxicity when ingested, eye damage, skin irritation, and respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .

作用机制

Target of Action

It’s worth noting that indole derivatives have been found to interact with a variety of targets, including the orphan nuclear receptor nur77 , which is a potential therapeutic target for cancer treatment .

Mode of Action

Indole derivatives have been reported to modulate the expression and activity of nur77 , a unique transcription factor encoded by an immediate early gene . This modulation can lead to changes in cell survival and cell death, implicating it in various malignancies .

Biochemical Pathways

Indole derivatives have been known to influence a broad range of physiological and pathological processes, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

It’s worth noting that indole derivatives have been reported to exhibit a variety of biological activities, including anti-inflammatory and analgesic activities .

生化分析

Biochemical Properties

2-(1H-Indol-5-yl)ethanamine plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to bind with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This interaction inhibits the enzyme’s activity, leading to increased levels of monoamines in the system . Additionally, 2-(1H-Indol-5-yl)ethanamine can interact with serotonin receptors, influencing neurotransmission and mood regulation .

Cellular Effects

The effects of 2-(1H-Indol-5-yl)ethanamine on cells are profound. It influences cell signaling pathways, particularly those involving serotonin and other neurotransmitters. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, 2-(1H-Indol-5-yl)ethanamine exerts its effects through several mechanisms. It binds to serotonin receptors, leading to changes in receptor conformation and subsequent signal transduction . This binding can result in either activation or inhibition of downstream signaling pathways, depending on the receptor subtype. Additionally, 2-(1H-Indol-5-yl)ethanamine can inhibit the activity of monoamine oxidase, preventing the breakdown of monoamines and enhancing their signaling effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(1H-Indol-5-yl)ethanamine change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to 2-(1H-Indol-5-yl)ethanamine can lead to adaptive changes in cellular function, such as altered receptor sensitivity and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-(1H-Indol-5-yl)ethanamine vary with dosage in animal models. At low doses, it can enhance neurotransmission and improve mood and cognitive function . At high doses, it can cause toxic effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dose is required to elicit significant biochemical and physiological responses .

Metabolic Pathways

2-(1H-Indol-5-yl)ethanamine is involved in several metabolic pathways. It is metabolized primarily by monoamine oxidase, which converts it into indole-3-acetaldehyde . This metabolite can further undergo oxidation to form indole-3-acetic acid, a compound involved in various physiological processes . The interaction with monoamine oxidase and other enzymes affects metabolic flux and the levels of related metabolites .

Transport and Distribution

Within cells and tissues, 2-(1H-Indol-5-yl)ethanamine is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific transporters, such as the serotonin transporter . Once inside the cell, it can accumulate in specific compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 2-(1H-Indol-5-yl)ethanamine is critical for its function. It is primarily found in the cytoplasm but can also localize to other organelles, such as mitochondria and the nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific cellular compartments.

属性

IUPAC Name |

2-(1H-indol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7,12H,3,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEWOQWOFUSKHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00589401 | |

| Record name | 2-(1H-Indol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21005-60-7 | |

| Record name | 2-(1H-Indol-5-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00589401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-indol-5-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-(4-fluorobenzyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1318261.png)

![1'-Azaspiro[oxirane-2,3'-bicyclo[2.2.2]octane] hydrochloride](/img/structure/B1318290.png)

![4-([1,1'-Biphenyl]-4-yloxy)piperidine](/img/structure/B1318303.png)

![4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318309.png)

![4-[(3,4-Difluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1318310.png)